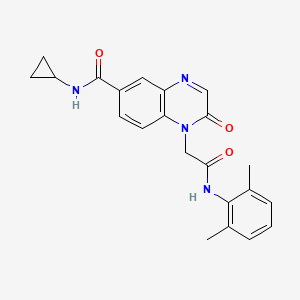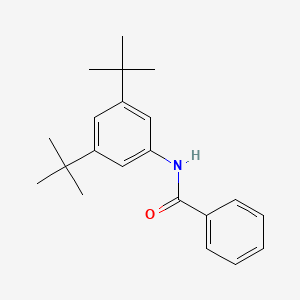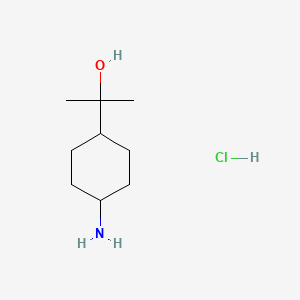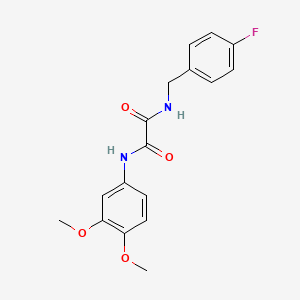![molecular formula C24H25Cl2N3O4S B2519496 N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-2-oxo-2H-chromene-3-carboxamide hydrochloride CAS No. 1217120-30-3](/img/structure/B2519496.png)
N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-2-oxo-2H-chromene-3-carboxamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a hybrid molecule that combines the structural motifs of chromones and thiazoles. Chromones, or 4H-benzopyran-4-ones, are heterocyclic compounds that have garnered significant attention due to their diverse biological activities. Thiazoles, on the other hand, are sulfur-containing heterocycles that have been utilized in therapeutics as antimicrobial, antiviral, and antifungal agents. They have also been recognized as potent and selective ligands for adenosine receptors. The combination of these two heterocycles could potentially lead to compounds with interesting and valuable pharmacological properties .
Synthesis Analysis
The synthesis of the compound involves the formation of 4-oxo-N-(substituted-thiazol-2-yl)-4H-chromene-2-carboxamides from chromone-2-carboxylic acid through amidation methods. The research indicates that two different amidation methods were employed, which allowed for experimentation under various reaction conditions, including conventional heating and microwave irradiation. This flexibility in synthesis could be advantageous for optimizing the production of the compound .
Molecular Structure Analysis
The molecular structure of the chromone-thiazole hybrids, which includes the compound of interest, has been elucidated using NMR and MS spectroscopy, as well as X-ray crystallography. These techniques provide detailed information about the molecular geometry and conformation, which are critical for understanding how these compounds might interact with their biological targets, such as adenosine receptors .
Chemical Reactions Analysis
While the specific chemical reactions of N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-2-oxo-2H-chromene-3-carboxamide hydrochloride are not detailed in the provided papers, the general reactivity of similar chromene carboxamide compounds can be inferred. For instance, the anti-rotamer conformation about the C-N bond and the potential for the amide O atom to be trans- or cis-related to the O atom of the pyran ring could influence the compound's reactivity and interactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound are not explicitly described in the provided papers. However, the structural analysis of related compounds, such as the polymorphs of 7-methoxy-4-oxo-N-p-tolyl-4H-chromene-2-carboxamide, suggests that these compounds can exhibit different crystalline forms and hydration states, which could affect their solubility, stability, and overall physical properties . The presence of substituents like chloro, methoxy, and diethylamino groups in the compound of interest would also influence its physical and chemical characteristics, potentially affecting its pharmacokinetic and pharmacodynamic profiles.
Scientific Research Applications
Synthesis and Antimicrobial Applications
A series of innovative compounds, including those with structural similarities to N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-2-oxo-2H-chromene-3-carboxamide hydrochloride, have been synthesized with notable antimicrobial and antifungal activities. These synthesized compounds are characterized by their unique chemical structures and screened for their biological activities, indicating their potential in developing new therapeutic agents (G. Parameshwarappa, J. Lingamani, S. Patil, N. Goudgaon, 2009; H. M. Mohamed, A. A. El-Wahab, K. Ahmed, A. El-Agrody, A. Bedair, F. Eid, Mostafa M. Khafagy, 2012).
Chemosensors for Cyanide Anions
Research has also been conducted on coumarin benzothiazole derivatives, including compounds structurally related to N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-2-oxo-2H-chromene-3-carboxamide hydrochloride, for their application as chemosensors for cyanide anions. These studies reveal that such compounds can recognize cyanide anions through specific reactions, exhibiting a change in color and fluorescence, which is crucial for environmental monitoring and toxicity assessment (Kangnan Wang, Zhi-qiang Liu, Ruifang Guan, Duxia Cao, Hongyu Chen, Yanyan Shan, Qianqian Wu, Yongxiao Xu, 2015).
Novel Synthesis and Bio-Evaluation
Another study focused on the novel synthesis of derivatives, including the specific compound , revealing potential antimicrobial, antifungal, and antimalarial activities. This suggests its applicability in developing new pharmaceuticals targeting various infectious diseases (Nilay Shah, P. N. Patel, D. Rajani, Denish C. Karia, 2016).
properties
IUPAC Name |
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]-2-oxochromene-3-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClN3O4S.ClH/c1-4-27(5-2)12-13-28(24-26-20-19(31-3)11-10-17(25)21(20)33-24)22(29)16-14-15-8-6-7-9-18(15)32-23(16)30;/h6-11,14H,4-5,12-13H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUYCWYVSXPZTDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=C(C=CC(=C2S1)Cl)OC)C(=O)C3=CC4=CC=CC=C4OC3=O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25Cl2N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-2-oxo-2H-chromene-3-carboxamide hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2,4-dimethylphenyl)(1,1-dioxido-4-(p-tolyl)-4H-benzo[b][1,4]thiazin-2-yl)methanone](/img/structure/B2519413.png)



![(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone](/img/structure/B2519418.png)
![4-(1H-benzimidazol-2-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B2519420.png)




![4-(((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)sulfonyl)benzonitrile](/img/structure/B2519426.png)

![(Z)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(pentyloxy)benzamide](/img/structure/B2519433.png)
